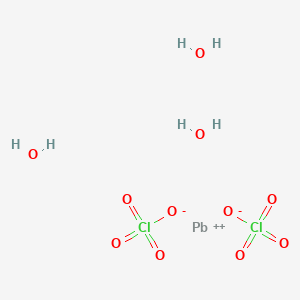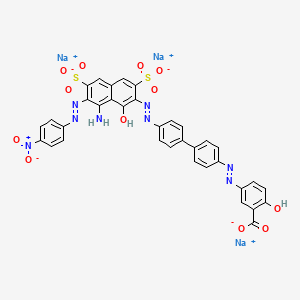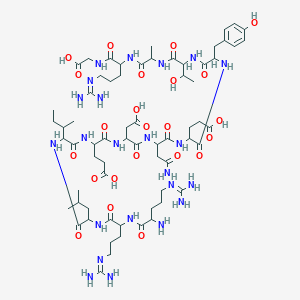
4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Overview
Description
- Chemical Formula : C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>
- Synonyms : 4-(Methoxycarbonyl)benzoic acid
- Molecular Weight : 196.18 g/mol
- Appearance : White to off-white powder or crystals
- Solubility : Soluble in methanol
- Melting Point : Approximately 234 °C
Synthesis Analysis
- The title compound is synthesized through esterification of dicarboxylic acids.
- It is used as an intermediate in the synthesis of antineoplastic agents and super fiber materials.
Molecular Structure Analysis
- The crystal structure of 4-(methoxycarbonyl)benzoic acid reveals an eight-membered ring formed by hydrogen bonds between neighboring molecules.
- The compound contains a phenylboronic acid group.
Chemical Reactions Analysis
- 4-(Methoxycarbonyl)phenylboronic acid is used in various reactions, including Suzuki-Miyaura cross-coupling, nitration, and oxidative Heck reactions.
Scientific Research Applications
Organic Synthesis Applications
- Metal-Free Route to Carboxylated 1,4-Disubstituted 1,2,3-Triazoles : A study by J. Das, Santu Dey, & T. Pathak (2019) introduces a metal-free synthesis method for carboxylated 1,4-disubstituted 1,2,3-triazoles, utilizing a methoxycarbonyl-substituted vinyl sulfone. This method affords a variety of new chemical entities, showcasing the versatility of methoxycarbonyl compounds in organic synthesis.
Corrosion Inhibition
- Corrosion Control of Mild Steel : A study conducted by F. Bentiss et al. (2009) demonstrates that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole acts as an effective corrosion inhibitor for mild steel in hydrochloric acid, reaching an inhibition efficiency of up to 98%. This highlights the potential of methoxycarbonyl and related compounds in protecting metals against corrosion.
Molecular Structure and Properties
- Structural Determination : The structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound structurally related to 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, was explored both experimentally and theoretically, as reported by O. V. Shtabova et al. (2005). The study detailed synthetic pathways and provided insights into the reactivity and properties of the compound, emphasizing the importance of structural analysis in understanding and utilizing such molecules.
Safety And Hazards
- Considered hazardous due to skin and eye irritation.
- Use appropriate protective measures when handling.
Future Directions
- Further investigate the unique eight-membered ring observed in the crystal structure.
- Explore additional applications beyond its current uses.
Please note that this analysis is based on available information, and further research may yield additional insights. 🌟
properties
IUPAC Name |
4-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-3-2-4-6-7(5)8(9(13)14)12-11-6/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVJKVLASYGMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646449 | |
| Record name | 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
CAS RN |
393553-44-1 | |
| Record name | 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)
![N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide](/img/structure/B1593009.png)





